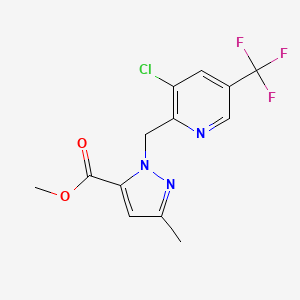
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid
Übersicht
Beschreibung
The compounds I found are 3-2-(Trifluoromethyl)phenyl propionic acid and 2-(Trifluoromethyl)phenylacetic acid . Both of these compounds are organic compounds containing a trifluoromethyl group attached to a phenyl ring. They are used in laboratory settings for various purposes .
Molecular Structure Analysis
The molecular structure of the related compounds 3-2-(Trifluoromethyl)phenyl propionic acid and 2-(Trifluoromethyl)phenylacetic acid consists of a trifluoromethyl group attached to a phenyl ring .
Chemical Reactions Analysis
The chemical reactions involving trifluoromethyl-containing compounds are diverse and depend on the specific compound and conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can vary widely depending on their specific structure .
Wissenschaftliche Forschungsanwendungen
Polarographic Analysis
Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid and its derivatives have been studied for their polarographic properties. For instance, 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3- sydnone)acetamido]-3-cephem-4-carboxylic acid, a sodium salt derivative, shows polarographically reducible characteristics in acidic medium, producing two polarographic waves. These waves are diffusion controlled and can be utilized to study acid and base hydrolysis and β-lactamase degradation of such compounds (Hall, 1973).
Synthesis and Anti-bacterial Activity
Novel thiazole compounds containing ether structure, including derivatives of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, have been synthesized and evaluated for their anti-bacterial activities. For instance, ethyl-2-(4'-hydroxyphenyl)-4-(trifluromethyl) thiazole-5-carboxylate and its derivatives exhibit fungicidal activities against certain pathogens (Li-ga, 2015).
Chemical Synthesis
The compound and its related thiazoles have been involved in various chemical synthesis processes. For example, butane-, phenylmethane-, and benzenethiols reacted with 4,5-dichloro-3-trichloromethyl-1,2-thiazole in the presence of sodium ethoxide to yield corresponding thiazoles. These reactions have significant implications in the field of organic chemistry (Potkin, Nechai, & Kaberdin, 2007).
Catalysis
Research has demonstrated that sodium salts, including those of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid, can act as efficient catalysts. For instance, sodium fluoride has been used as a catalyst for the synthesis of 2,4-disubstituted 1,3-thiazoles, indicating potential catalytic applications of sodium salts in organic synthesis (Banothu, Vaarla, Bavantula, & Crooks, 2014).
Anticancer Activity
Some derivatives of Sodium 2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid have been synthesized and evaluated for their anticancer activity. Certain compounds have shown significant activity against various cancer cell lines, indicating the potential of these derivatives in cancer research (Cai, Liu, Li, Wei-li, Liu, & Nabo, 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as flufenamic acid, have been shown to target prostaglandin g/h synthase 1 and 2, aldo-keto reductase family 1 member c3, androgen receptor, and peroxisome proliferator-activated receptors alpha and gamma .
Mode of Action
Based on the targets of similar compounds, it can be inferred that it may interact with these targets to modulate their activity .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it may affect pathways related to inflammation, pain sensation, and hormone regulation .
Result of Action
Based on the targets of similar compounds, it can be inferred that it may have analgesic, anti-inflammatory, and antipyretic properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C11H6F3NO2S.Na/c12-11(13,14)7-3-1-2-6(4-7)9-15-5-8(18-9)10(16)17;/h1-5H,(H,16,17); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIGLWUNFSFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(S2)C(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



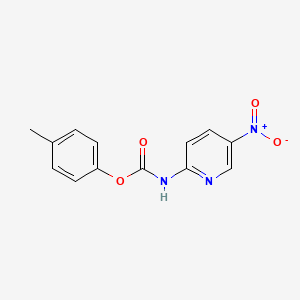
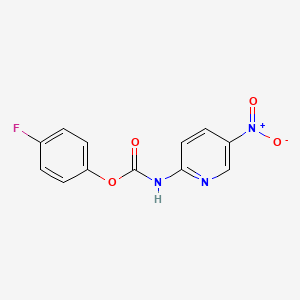


![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)

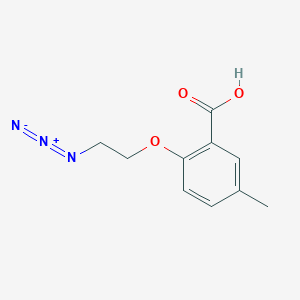
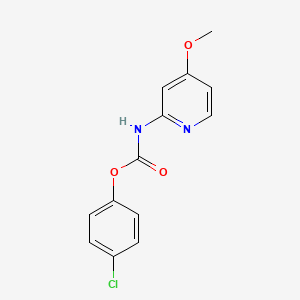
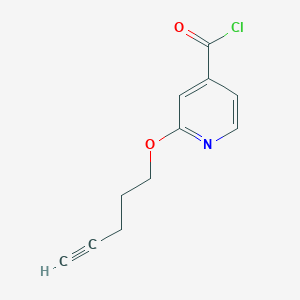
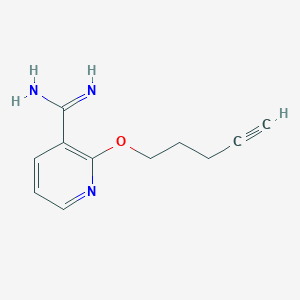
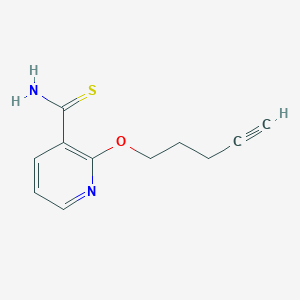
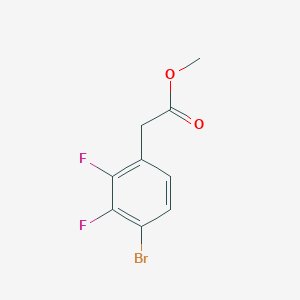
![(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetic acid [1-dimethylamino-meth-(E)-ylidene]-hydrazide](/img/structure/B1413172.png)
